N-Ethyl-N-propylmethaniminium

Description

Contextualization within Iminium Salt Chemistry

Iminium salts are highly reactive intermediates in organic synthesis, primarily due to the presence of an electrophilic carbon atom in the C=N⁺ moiety, which is susceptible to attack by nucleophiles. Current time information in Bangalore, IN. The general structure of an iminium salt features a quaternary nitrogen atom, and they are often stabilized by a counter-anion. Iminium salts can be formed from the reaction of secondary amines with aldehydes or ketones. In the case of N-Ethyl-N-propylmethaniminium, it is the methaniminium (B15471056) cation with an ethyl and a propyl group attached to the nitrogen atom.

These salts are generally more electrophilic than their corresponding aldehydes or ketones. This increased electrophilicity is a key feature that is exploited in various chemical transformations. The positive charge on the nitrogen atom enhances the reactivity of the carbon atom towards nucleophilic addition.

Table 1: General Properties of N-Ethyl-N-propylmethaniminium (Inferred)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C6H14N+ |

| Appearance | Likely a salt, solid at room temperature |

| Solubility | Expected to be soluble in polar solvents |

| Reactivity | Highly electrophilic at the carbon of the C=N+ bond |

Note: The properties in this table are inferred based on the general characteristics of iminium salts and have not been experimentally verified for N-Ethyl-N-propylmethaniminium specifically.

Historical Perspectives on Methaniminium Derivative Research

The concept of iminium salts dates back to the early 20th century, with their structure first being postulated in the context of alkaloid chemistry. The understanding of these species as reactive intermediates has grown significantly over the decades. Research into methaniminium derivatives, the simplest class of iminium salts derived from formaldehyde, has been fundamental to this field.

Early research focused on their role in reactions like the Mannich reaction, where they are formed in situ. The development of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), has allowed for the direct observation and characterization of these transient species, confirming their structure and role in reaction mechanisms. More recent research has explored the use of methaniminium ions in a variety of synthetic applications, including their use in cycloaddition reactions and as precursors to other functional groups.

Significance of Imine-Iminium Equilibrium in Reaction Dynamics

The formation of an iminium salt is intrinsically linked to its corresponding imine through an acid-catalyzed equilibrium. An imine is formed from the condensation of a primary or secondary amine with an aldehyde or ketone. In the presence of an acid, the nitrogen atom of the imine can be protonated to form a positively charged iminium ion.

This imine-iminium equilibrium is a critical factor in controlling the dynamics of many reactions. The position of the equilibrium is highly dependent on the pH of the reaction medium. In acidic conditions, the equilibrium favors the formation of the more electrophilic iminium ion, thus accelerating nucleophilic attack at the carbon atom. Conversely, under neutral or basic conditions, the less reactive imine form is predominant.

The ability to shift this equilibrium provides a powerful tool for chemists to control the rate and outcome of a reaction. For instance, in reductive aminations, the reaction is typically carried out under mildly acidic conditions to favor the formation of the iminium ion, which is then reduced to an amine.

Table 2: Factors Influencing the Imine-Iminium Equilibrium

| Factor | Effect on Equilibrium | Rationale |

| Low pH (Acidic) | Shifts towards the Iminium ion | Protonation of the imine nitrogen is favored. |

| Neutral/High pH (Basic) | Shifts towards the Imine | Deprotonation of the iminium ion occurs. |

| Solvent Polarity | Can stabilize the charged Iminium species | Polar solvents can solvate the positive charge, potentially favoring the iminium form. |

| Steric Hindrance | May influence the rate of formation | Bulky substituents on the nitrogen or carbon can affect the approach of the proton or nucleophile. |

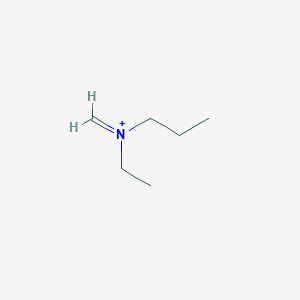

Structure

3D Structure

Properties

CAS No. |

82479-37-6 |

|---|---|

Molecular Formula |

C6H14N+ |

Molecular Weight |

100.18 g/mol |

IUPAC Name |

ethyl-methylidene-propylazanium |

InChI |

InChI=1S/C6H14N/c1-4-6-7(3)5-2/h3-6H2,1-2H3/q+1 |

InChI Key |

MWFALGUAORXRRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC[N+](=C)CC |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of N Ethyl N Propylmethaniminium

Nucleophilic Addition Reactions

The electron-deficient carbon atom of the N-Ethyl-N-propylmethaniminium ion is highly susceptible to attack by nucleophiles. This reactivity is the basis for several key carbon-carbon and carbon-heteroatom bond-forming reactions.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles widely used for forming new carbon-carbon bonds. When reacted with iminium species like N-Ethyl-N-propylmethaniminium, the organometallic compound adds its organic group to the electrophilic iminium carbon. This reaction is a direct nucleophilic addition, resulting in the formation of a more substituted tertiary amine upon workup.

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the iminium carbon, which neutralizes the positive charge on the nitrogen atom. For instance, the reaction of N-Ethyl-N-propylmethaniminium with ethylmagnesium bromide would yield N-ethyl-N-propyl-1-propanamine.

Table 1: Examples of Organometallic Additions to N-Ethyl-N-propylmethaniminium

| Organometallic Reagent | Product |

| Methylmagnesium Bromide | N-Ethyl-N-propyl-1-ethanamine |

| Phenyllithium | N-Ethyl-N-(1-phenylmethyl)propanamine |

| n-Butyllithium | N-Ethyl-N-propyl-1-pentanamine |

The choice of organometallic reagent is crucial as it determines the nature of the alkyl or aryl group introduced into the final amine product. These reactions are typically carried out in anhydrous ethereal solvents, like diethyl ether or tetrahydrofuran, to maintain the reactivity of the organometallic compound.

Silyl (B83357) enol ethers and ketene (B1206846) silyl acetals are versatile, neutral nucleophiles that react effectively with strong electrophiles like iminium ions. Silyl enol ethers, which are enolates trapped with a silyl group (commonly trimethylsilyl), add to the N-Ethyl-N-propylmethaniminium ion in a process analogous to a Mukaiyama aldol (B89426) reaction. This reaction is often promoted by a Lewis acid catalyst. The silyl enol ether attacks the iminium carbon, and subsequent hydrolysis of the resulting silylated intermediate yields an α-amino ketone.

Similarly, silyl ketene acetals react with iminium salts to afford β-amino esters after workup. These reactions are valuable for the synthesis of functionalized amine derivatives. The reactivity is driven by the formation of a strong silicon-oxygen bond.

Table 2: Reactivity of Silyl Nucleophiles with N-Ethyl-N-propylmethaniminium

| Nucleophile | Intermediate Type | Final Product (after hydrolysis) |

| Silyl Enol Ether | Silylated α-amino ether | α-(N-Ethyl-N-propylamino) ketone |

| Silyl Ketene Acetal | Silylated β-amino ester precursor | β-(N-Ethyl-N-propylamino) ester |

The use of N-heterocyclic carbenes (NHCs) can also catalyze the formation of silyl enol ethers, which can then be used in one-pot reactions with electrophiles like iminium ions.

While less common than additions of organometallics or silyl enol ethers, the addition of organoboron compounds, such as boronic acids and their esters (boronates), to iminium ions represents a potential pathway for C-C bond formation. These reactions, often falling under the umbrella of Petasis-type reactions, would typically involve the reaction of the iminium ion with a vinyl or aryl boronic acid. The reaction proceeds via an addition mechanism to yield allylic or benzylic amines, respectively. The specific reactivity of N-Ethyl-N-propylmethaniminium with boronate reagents would depend on the reaction conditions and the nature of the boronate used.

Cycloaddition Reactions (e.g., Diels-Alder)

Iminium ions, including N-Ethyl-N-propylmethaniminium, can participate as dienophiles in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. In this context, the C=N double bond of the iminium ion acts as the 2π electron component (the dienophile), reacting with a conjugated diene (the 4π electron component). For the reaction to be efficient, the iminium ion should be electron-deficient, a characteristic inherent to its structure.

The reaction of N-Ethyl-N-propylmethaniminium with a diene like 1,3-butadiene (B125203) would lead to the formation of a six-membered heterocyclic ring, specifically a tetrahydropyridine (B1245486) derivative. These reactions can occur with normal electron demand, where an electron-rich diene reacts with an electron-poor dienophile. Alternatively, inverse-electron-demand Diels-Alder reactions are also possible, where an electron-poor diene reacts with an electron-rich dienophile, although this is less typical for a cationic species like an iminium ion. The intramolecular version of this reaction is also a powerful tool for constructing complex, fused ring systems.

Electrophilic Aromatic Substitution Reactions Triggered by Iminium Ions

N-Ethyl-N-propylmethaniminium can act as the electrophile in electrophilic aromatic substitution (SEAr) reactions. This is analogous to the well-known Friedel-Crafts alkylation reaction. In this process, an electron-rich aromatic compound, such as benzene (B151609), toluene, or phenol, acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

The mechanism involves two main steps:

The aromatic ring's π-system attacks the iminium carbon, forming a new C-C bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring.

This reaction, often referred to as an aminoalkylation or Mannich-type reaction with an aromatic nucleophile, results in the formation of a benzylamine (B48309) derivative. For example, the reaction of N-Ethyl-N-propylmethaniminium with benzene would yield N-ethyl-N-(phenylmethyl)propanamine. The reactivity of the aromatic ring is enhanced by electron-donating groups and diminished by electron-withdrawing groups.

Mannich-Type Reactions Involving Methaniminium (B15471056) Ions

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The key electrophile in the Mannich reaction is an iminium ion. While classically generated in situ from an amine, formaldehyde, and an acid catalyst, a pre-formed iminium salt like N-Ethyl-N-propylmethaniminium can also be used directly.

In this context, an enolizable ketone, aldehyde, or other compound with an active methylene (B1212753) group acts as the nucleophile (often as its enol or enolate form) and attacks the N-Ethyl-N-propylmethaniminium ion. The product of this reaction is a β-amino carbonyl compound, commonly known as a Mannich base. This reaction provides a powerful and direct method for introducing an aminomethyl group into a molecule.

Table 3: Components in a Mannich-Type Reaction with N-Ethyl-N-propylmethaniminium

| Component | Role | Example |

| N-Ethyl-N-propylmethaniminium | Electrophile (Iminium Ion) | N/A |

| Acetone | Nucleophile (Enolizable Ketone) | Forms an enol/enolate |

| Product | Mannich Base | 4-(N-Ethyl-N-propylamino)-2-butanone |

Cascade Reactions Initiated by N-Ethyl-N-propylmethaniminium

While no cascade reactions have been documented as being initiated specifically by N-Ethyl-N-propylmethaniminium, the reactivity of iminium ions in general suggests its potential as a trigger for such sequences. Cascade reactions, or tandem/domino reactions, are processes involving two or more consecutive bond-forming transformations within a single synthetic operation.

An N-alkyliminium ion like N-Ethyl-N-propylmethaniminium would be expected to initiate a cascade by acting as an electrophile. A nucleophilic attack on the iminium carbon would form a new carbon-carbon or carbon-heteroatom bond, generating a new intermediate that could then undergo subsequent intramolecular reactions.

A hypothetical cascade initiated by N-Ethyl-N-propylmethaniminium could involve an initial nucleophilic addition followed by cyclization or rearrangement steps. The specific pathway would be highly dependent on the structure of the nucleophile and the reaction conditions employed. For instance, N-Acyliminium ions are well-documented to participate in cascade reactions, often leading to the synthesis of complex nitrogen-containing heterocyclic scaffolds. These reactions showcase the potential of the iminium moiety to trigger intricate molecular transformations.

Table 1: Hypothetical Cascade Reaction Parameters (Based on general iminium ion reactivity)

| Parameter | Description | Expected Outcome |

|---|---|---|

| Initiator | N-Ethyl-N-propylmethaniminium | Electrophilic species that starts the cascade. |

| Nucleophile | Electron-rich alkenes, arenes, or heteroatomic nucleophiles | Adds to the iminium carbon, forming an initial adduct. |

| Cascade Type | Polyene cyclization, Pictet-Spengler type reaction, [4+2] cycloaddition | Formation of cyclic or polycyclic amine derivatives. |

| Solvent | Aprotic, non-nucleophilic solvents (e.g., Dichloromethane, Acetonitrile) | To prevent quenching of the electrophilic iminium ion. |

| Catalyst | Typically formed in situ from an amine and a carbonyl source using a Lewis or Brønsted acid. | Facilitates the formation of the iminium ion. |

Proton Transfer Dynamics in Iminium Systems

For an iminium system, proton transfer dynamics can be relevant in several contexts:

Formation/Reversion: The equilibrium between an amine, a carbonyl compound, and the corresponding iminium ion is mediated by proton transfer steps.

Catalysis: In acid-catalyzed reactions involving iminium ions, proton transfer to and from the substrate is often a key mechanistic step.

Tautomerism: In cases where a proton can be removed from a carbon adjacent to the iminium nitrogen (the α-carbon), an enamine tautomer can be formed. The iminium-enamine tautomerism is a classic example of proton transfer dynamics influencing reactivity.

Research into proton transfer in biological systems, such as in enzymes or proton pumps, provides insight into the fundamental principles that would govern these dynamics. For instance, studies on histidine residues in proteins show that proton exchange rates can be extremely fast, often approaching the diffusion limit, and are highly dependent on the pH of the environment. The pKa of the species involved is a critical determinant of the direction and rate of proton transfer.

In the context of N-Ethyl-N-propylmethaniminium, the key proton transfer process to consider would be the potential for deprotonation at the α-carbons of the ethyl or propyl groups to form an enamine. The kinetics of this process would be influenced by the strength of the base used, the solvent, and temperature.

Table 2: Factors Influencing Proton Transfer in Iminium Systems (General Principles)

| Factor | Influence on Proton Transfer Dynamics |

|---|---|

| pKa of Iminium Ion | Determines the acidity of the α-protons and the thermodynamic feasibility of deprotonation. |

| Solvent Properties | The polarity and proton-donating/accepting ability of the solvent can mediate proton transfer. |

| Base Strength | A stronger base will lead to faster kinetics of deprotonation to form the enamine. |

| Temperature | Higher temperatures generally increase the rate of proton transfer processes. |

| Structural Features | Steric hindrance around the α-protons can affect the rate of their abstraction. |

Computational and Theoretical Investigations of N Ethyl N Propylmethaniminium

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like N-Ethyl-N-propylmethaniminium. These methods, particularly density functional theory (DFT) and ab initio calculations, provide detailed insights into the electronic structure and stability of iminium ions.

For the parent methaniminium (B15471056) ion (CH₂NH₂⁺), studies show that the positive charge is not solely localized on the nitrogen atom but is delocalized across the N-C bond, which exhibits significant double-bond character. This is evidenced by a short C=N bond length and the planar geometry of the ion. The highest occupied molecular orbital (HOMO) is typically a π-orbital associated with the C=N bond, while the lowest unoccupied molecular orbital (LUMO) is the corresponding π*-antibonding orbital.

Table 1: Calculated Electronic Properties of Methaniminium and its Simple Alkylated Analogues (Illustrative Data)

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Methaniminium (CH₂NH₂⁺) | DFT/B3LYP/6-31G | -12.5 | -7.8 | 2.1 |

| N-Methylmethaniminium | DFT/B3LYP/6-31G | -11.9 | -7.5 | 2.3 |

| N,N-Dimethylmethaniminium | DFT/B3YLP/6-31G* | -11.4 | -7.2 | 2.5 |

Note: The data in this table are representative values from typical quantum chemical calculations and are intended for illustrative purposes to show trends. Actual values would require specific calculations for each molecule.

Molecular Dynamics Simulations of Reactive Iminium Intermediates

Molecular dynamics (MD) simulations are employed to study the behavior of molecules and ions over time, providing insights into their dynamic properties, interactions with solvents, and conformational flexibility. For reactive intermediates like N-Ethyl-N-propylmethaniminium, MD simulations can be particularly useful in understanding their behavior in solution.

While specific MD studies on N-Ethyl-N-propylmethaniminium are not documented, simulations of similar quaternary ammonium (B1175870) salts and other organic cations in various solvents have been performed. These studies typically involve placing the ion in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms over a series of time steps.

Key findings from such simulations on related species indicate that the charged headgroup of the iminium ion strongly interacts with polar solvent molecules, forming a structured solvation shell. The alkyl chains (ethyl and propyl groups in this case) would exhibit hydrophobic interactions with the surrounding solvent. These simulations can reveal details about the orientation of solvent molecules around the ion, the lifetime of hydrogen bonds (if applicable), and the diffusion of the ion through the solvent. For reactive species, MD can also be a precursor to more complex reactive simulations (e.g., QM/MM) to model chemical reactions in a condensed phase.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Methaniminium Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While no QSAR studies have focused specifically on N-Ethyl-N-propylmethaniminium, research has been conducted on more complex methaniminium derivatives.

2D QSAR Modeling of Methaniminium Derivatives

2D QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as topological indices, molecular weight, and counts of specific atom types or functional groups. For a series of amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium derivatives studied as factor Xa inhibitors, 2D QSAR models were developed using multiple linear regression (MLR). These models successfully correlated the structural features with the inhibitory activity, achieving a squared correlation coefficient (r²) of 0.8002. Significant descriptors in these models included those related to the topology and electronic properties of the molecules. Current time information in Edmonton, CA.

3D QSAR Modeling and Molecular Field Analysis

3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional structure of the molecules and their surrounding interaction fields. In the study of the aforementioned methaniminium derivatives, a 3D QSAR model was developed using k-Nearest Neighbour Molecular Field Analysis (k-NN-MFA). Current time information in Edmonton, CA. This model demonstrated good predictive ability with a cross-validated q² of 0.8790. Current time information in Edmonton, CA. The 3D contour maps generated from this analysis revealed that hydrophobic, electrostatic, and steric fields play a crucial role in determining the inhibitory activity of these compounds. Current time information in Edmonton, CA. Favorable steric interactions in certain regions and specific electrostatic and hydrophobic properties were identified as key for higher activity. Current time information in Edmonton, CA.

Descriptors and Pharmacophore Elucidation in Methaniminium Systems

A pharmacophore is an abstract representation of the molecular features necessary for a specific biological interaction. Current time information in Edmonton, CA. QSAR studies help in elucidating these pharmacophores. For the methaniminium derivatives, the 3D QSAR analysis highlighted the essential steric and electronic features required for binding to the target. Current time information in Edmonton, CA. The key descriptors identified in the 2D QSAR (such as slogP, a measure of lipophilicity) and the fields from the 3D QSAR (hydrophobic, electrostatic, steric) collectively define the pharmacophore for this class of compounds. Current time information in Edmonton, CA. This pharmacophoric information is invaluable for designing new, potentially more active, derivatives. Current time information in Edmonton, CA.

Table 2: Key Statistical Parameters from a QSAR Study on Methaniminium Derivatives

| Model Type | Method | r² (Correlation Coefficient) | q² (Cross-validated r²) | Key Findings |

| 2D QSAR | MLR | 0.8002 | Not Reported | Topological and electronic descriptors are significant for activity. Current time information in Edmonton, CA. |

| 3D QSAR | k-NN-MFA | Not Reported | 0.8790 | Hydrophobic, electrostatic, and steric fields are crucial determinants of activity. Current time information in Edmonton, CA. |

Source: Adapted from a study on amino (3-((3, 5-difluoro-4-methyl-6-phenoxypyridine-2-yl) oxy) phenyl) methaniminium derivatives. Current time information in Edmonton, CA.

Reaction Pathway Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transition states, and the calculation of reaction barriers. For a reactive species like N-Ethyl-N-propylmethaniminium, computational methods can predict its likely reaction pathways.

While specific reaction pathway analyses for N-Ethyl-N-propylmethaniminium are not available, studies on related iminium ions and other reactive intermediates demonstrate the methodology. For instance, the reaction of an iminium ion with a nucleophile would be modeled by calculating the energies of the reactants, the transition state for nucleophilic attack at the electrophilic carbon, and the final product. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state.

Computational studies on the reactions of methanimine (B1209239) with other molecules have successfully predicted the formation of various heterocyclic products through cycloaddition reactions, with the calculated reaction pathways guiding subsequent experimental work. Similarly, computational investigations could be applied to predict the reactivity of N-Ethyl-N-propylmethaniminium towards various nucleophiles, its potential for rearrangement, or its role in catalytic cycles. These calculations would typically be performed using DFT methods to accurately map the potential energy surface of the reaction.

Applications in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocycles Mediated by Iminium Salts

Iminium salts are highly effective electrophiles in cycloaddition reactions, providing a powerful method for the synthesis of a variety of nitrogen-containing heterocycles. A key example of this is the aza-Diels-Alder reaction, a [4+2] cycloaddition where an iminium ion acts as the dienophile. This reaction is a cornerstone for the stereoselective synthesis of six-membered heterocycles like piperidines, which are common motifs in natural products and pharmaceuticals.

The reactivity of the iminium ion can be modulated by the substituents on the nitrogen atom. In the case of N-Ethyl-N-propylmethaniminium, the ethyl and propyl groups would influence the steric and electronic properties of the iminium ion, thereby affecting the stereochemical outcome of the cycloaddition. The general scheme for an aza-Diels-Alder reaction involving a generic N,N-dialkylmethaniminium ion is depicted below:

Scheme 1: General Aza-Diels-Alder Reaction

In this reaction, the iminium ion (dienophile) reacts with a diene to form a tetrahydropyridinium salt, which can be further processed to yield the desired piperidine (B6355638) derivative.

The utility of this methodology is demonstrated in the synthesis of complex polycyclic systems. For instance, intramolecular aza-Diels-Alder reactions, where the diene and the iminium ion are part of the same molecule, can lead to the formation of intricate bicyclic and polycyclic nitrogen-containing frameworks with high stereocontrol.

Furthermore, iminium ions can participate in other types of cycloadditions, such as [3+2] and [2+2] cycloadditions, to generate five- and four-membered nitrogen heterocycles, respectively. The specific reaction pathway is often dictated by the nature of the reactants and the reaction conditions. The versatility of iminium salt-mediated cycloadditions makes them an indispensable tool for synthetic chemists.

Synthesis of Complex Aminated Compounds

Iminium ions are key intermediates in the synthesis of complex amines. They are central to the Mannich reaction, a three-component condensation of an aldehyde, a secondary amine, and a compound with an active hydrogen. The in situ generated iminium ion is then attacked by the nucleophile to form the corresponding Mannich base.

The general reaction is as follows: Aldehyde + Secondary Amine + Active Hydrogen Compound → Mannich Base

This reaction allows for the introduction of an aminomethyl group into a wide range of substrates, leading to the synthesis of β-amino ketones, esters, and other valuable building blocks. These Mannich bases can be further elaborated to access more complex aminated structures.

Moreover, the direct addition of organometallic reagents to iminium ions provides a straightforward route to tertiary amines. This approach is particularly useful for the synthesis of unsymmetrical tertiary amines. The reaction of a Grignard reagent or an organozinc compound with an iminium salt, such as one derived from N-Ethyl-N-propylmethaniminium, would lead to the formation of a new carbon-carbon bond and a tertiary amine in a single step.

Recent advances in photoredox catalysis have further expanded the scope of iminium ion chemistry in amine synthesis, enabling the use of alkyl radicals as nucleophiles in a process termed carbonyl alkylative amination.

Role as Intermediates in Natural Product Synthesis

The ability of iminium ions to facilitate the formation of complex carbon-carbon and carbon-nitrogen bonds makes them invaluable intermediates in the total synthesis of natural products, especially alkaloids. The stereoselective construction of heterocyclic ring systems, as discussed in section 5.1, is a recurring strategy in the synthesis of these biologically active molecules.

For example, the Pictet-Spengler reaction, a classic method for the synthesis of tetrahydroisoquinolines and β-carbolines, proceeds through an iminium ion intermediate. While this reaction typically involves an enamine derived from a primary amine and an aldehyde, the underlying principle of intramolecular cyclization onto an iminium ion is a common theme.

The strategic use of iminium ion-mediated reactions allows for the efficient assembly of the core structures of many natural products. The specific substitution pattern on the iminium ion, such as the ethyl and propyl groups in N-Ethyl-N-propylmethaniminium, can be leveraged to control the stereochemical outcome of key bond-forming steps, ultimately influencing the stereochemistry of the final natural product.

Generation of Electron-Deficient Olefins from Iminium Precursors

Iminium salts, particularly those derived from Mannich bases, serve as excellent precursors for the generation of electron-deficient olefins, commonly known as α,β-unsaturated ketones or enones. The elimination of the amine moiety from a Mannich base, often facilitated by heat or base, results in the formation of a double bond conjugated to a carbonyl group.

This transformation is typically achieved by quaternization of the Mannich base with an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a mild base promotes an E1cB elimination, where the more acidic α-proton is removed to form an enolate, which then expels the tertiary amine as a good leaving group.

Scheme 2: Generation of an Enone from a Mannich Base

This method provides a reliable way to introduce a vinyl group adjacent to a carbonyl, creating a versatile Michael acceptor for further synthetic transformations.

Catalytic Applications of Iminium Salts (e.g., in Ionic Liquid Contexts)

While N-Ethyl-N-propylmethaniminium itself is a reactive intermediate, structurally related imidazolium (B1220033) and morpholinium salts have found significant applications as catalysts and components of ionic liquids. Ionic liquids are salts with melting points below 100 °C and are valued as "green" solvents due to their low vapor pressure and high thermal stability.

Imidazolium salts, which share the delocalized positive charge feature with iminium salts, can act as organocatalysts. For instance, they have been shown to catalyze the aza-Diels-Alder reaction, promoting the formation of nitrogen-containing heterocycles without the need for a metal catalyst. The catalytic activity is often attributed to the ability of the imidazolium cation to activate the reactants through hydrogen bonding or other non-covalent interactions.

Furthermore, the cation of an ionic liquid can influence the outcome of a reaction. For example, in the context of N-Ethyl-N-propylmethaniminium, a related quaternary ammonium or phosphonium (B103445) salt could be designed to have specific physical properties, such as viscosity and solubility, making it a suitable medium for various chemical transformations. The choice of the cation and anion in an ionic liquid can be tailored to optimize a particular catalytic process.

Future Research Directions and Emerging Paradigms

Development of Novel Methodologies for N-Ethyl-N-propylmethaniminium Generation

The generation of iminium ions, including N-Ethyl-N-propylmethaniminium, is a cornerstone of their application in synthesis. Traditionally, these species are formed from the condensation of a secondary amine with a carbonyl compound or through the oxidation of tertiary amines. Future research will likely focus on developing milder, more efficient, and sustainable methods for their generation.

One emerging paradigm is the use of electrochemical methods. The "cation flow method," for instance, utilizes electrochemical oxidation to generate carbocations, including iminium ions, in a continuous flow system. This technique offers precise control over the generation of the reactive species, minimizing side reactions and allowing for immediate use in subsequent transformations. Another approach involves the in-situ generation from stable precursors like α-aminonitriles, which can be considered "masked" iminium ions. These precursors release the iminium ion upon treatment with a suitable activator, such as a Lewis acid.

Photochemical methods also present a promising avenue for N-Ethyl-N-propylmethaniminium generation. The photolysis of certain pyridinium (B92312) salts has been shown to produce nitrenium ions, which are closely related to iminium ions and can participate in similar reactions. The development of new photosensitizers and precursors could enable the light-induced generation of N-Ethyl-N-propylmethaniminium under mild conditions.

| Generation Method | Description | Potential Advantages | Key Research Areas |

| Electrochemical Oxidation | Anodic oxidation of a suitable tertiary amine precursor in a flow cell. | Precise control, high efficiency, suitability for automation. | Development of new electrode materials and cell designs. |

| From α-Aminonitrile Precursors | Retro-Strecker reaction of an α-aminonitrile to release the iminium ion. | Use of stable, easily handled precursors. | Design of new, highly efficient activators. |

| Photochemical Generation | Light-induced fragmentation of a precursor molecule to yield the iminium ion. | Mild reaction conditions, temporal and spatial control. | Discovery of novel photolabile precursors and sensitizers. |

Exploration of Asymmetric Induction in Reactions with N-Ethyl-N-propylmethaniminium

A major focus of modern organic chemistry is the development of asymmetric reactions to produce enantiomerically pure compounds. Iminium ion catalysis is a powerful strategy for achieving this, typically by using a chiral amine to generate a chiral iminium ion intermediate. This intermediate then directs the stereochemical outcome of the reaction.

For N-Ethyl-N-propylmethaniminium, which is itself achiral, asymmetric induction would rely on the use of a chiral catalyst or auxiliary. Future research could explore several strategies:

Chiral Counterion Catalysis: The iminium ion exists as part of an ion pair. The use of a chiral counteranion can influence the stereochemical environment around the iminium ion, directing the approach of a nucleophile and inducing asymmetry in the product.

Cooperative Catalysis: Combining iminium ion catalysis with other catalytic modes, such as transition metal catalysis, can lead to novel asymmetric transformations. For example, a chiral amine could generate the iminium ion, while a chiral transition metal complex activates the other reactant.

Photochemical Asymmetric Catalysis: The direct excitation of a chiral iminium ion can open up new reaction pathways that are not accessible under thermal conditions. Designing chiral amine catalysts with specific electronic properties to facilitate photo-activation and stereocontrol is an active area of research.

Integration with Flow Chemistry and Sustainable Synthesis

The integration of N-Ethyl-N-propylmethaniminium chemistry with flow technologies offers significant advantages in terms of safety, efficiency, and sustainability. Since iminium ions are often highly reactive and transient, their generation and immediate use in a continuous flow system can prevent decomposition and side reactions.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Furthermore, the use of immobilized catalysts or reagents in flow reactors can simplify product purification and allow for catalyst recycling, contributing to more sustainable processes.

The development of sustainable methods for generating N-Ethyl-N-propylmethaniminium is also a key research direction. This includes the use of greener solvents, such as water or bio-derived solvents, and the development of catalytic systems that operate under mild conditions with high atom economy. For example, the use of α-aminonitriles as iminium ion precursors can be part of a sustainable synthetic route, as they can be prepared from renewable resources.

Advanced Spectroscopic Characterization of Transient Methaniminium (B15471056) Species

Due to their transient nature, the direct observation and characterization of iminium ions like N-Ethyl-N-propylmethaniminium can be challenging. Advanced spectroscopic techniques are crucial for understanding their structure, reactivity, and role in reaction mechanisms.

In-situ NMR and IR Spectroscopy: The use of in-situ NMR and Fourier-transform infrared (FTIR) spectroscopy allows for the real-time monitoring of reactions involving iminium ions. This can provide information about the concentration of the iminium ion and other species in the reaction mixture, as well as kinetic data.

Chemical Exchange Saturation Transfer (CEST) NMR: This powerful NMR technique can detect and characterize transient, low-population intermediates that are invisible to conventional NMR methods. CEST has been successfully used to observe iminium ion intermediates in organocatalytic reactions.

Mass Spectrometry and Ion Spectroscopy: Mass spectrometry can be used to detect and identify iminium ions. When coupled with techniques like infrared multiphoton dissociation (IRMPD) spectroscopy, it can provide detailed structural information about the mass-selected ions.

| Spectroscopic Technique | Information Gained | Relevance to N-Ethyl-N-propylmethaniminium |

| In-situ NMR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; kinetic data. | Elucidating reaction mechanisms and optimizing reaction conditions. |

| In-situ FTIR Spectroscopy | Detection of characteristic vibrational modes of the iminium ion (C=N+ stretch). | Confirming the presence of the iminium ion and monitoring its formation and consumption. |

| CEST NMR | Detection and characterization of low-population, transient iminium ion intermediates. | Providing direct evidence for the involvement of N-Ethyl-N-propylmethaniminium in a reaction. |

| Mass Spectrometry / Ion Spectroscopy | Identification and structural analysis of the iminium ion. | Confirming the molecular formula and providing details about the ion's structure and bonding. |

Design of Next-Generation Methaniminium-Based Catalysts and Reagents

The development of new catalysts and reagents based on the methaniminium scaffold is a vibrant area of research. For N-Ethyl-N-propylmethaniminium, this could involve several innovative approaches:

Supramolecular Catalysis: The encapsulation of the iminium ion within a supramolecular host could modify its reactivity and selectivity. This could lead to the development of highly specific catalysts that operate through non-covalent interactions.

Dual-Activation Catalysts: Designing catalysts that can simultaneously activate both the iminium ion and the nucleophile can lead to significant rate enhancements and improved selectivities.

Photo-responsive Iminium Ion Systems: The incorporation of photoswitchable units into the structure of the amine precursor could allow for the reversible, light-controlled generation of N-Ethyl-N-propylmethaniminium. This would enable precise control over the reaction, turning it "on" or "off" with light.

Biocatalysis: The engineering of enzymes to generate and control the reactivity of iminium ions is an emerging field. This approach offers the potential for highly selective and sustainable syntheses under mild, aqueous conditions.

The continued exploration of these and other innovative concepts will undoubtedly lead to new and exciting applications for N-Ethyl-N-propylmethaniminium and other iminium ions in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.